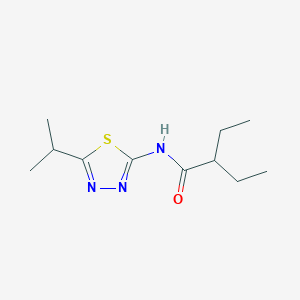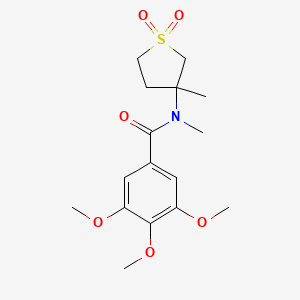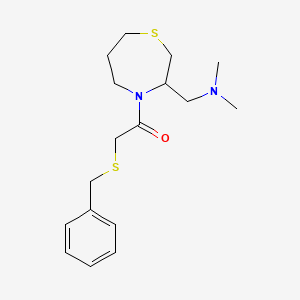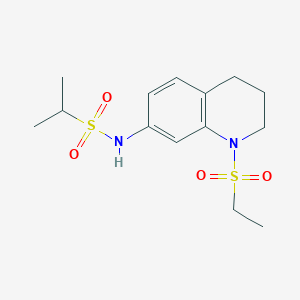![molecular formula C17H23BrN2O2 B3008841 Tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate CAS No. 2097819-97-9](/img/structure/B3008841.png)
Tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate" is not directly mentioned in the provided papers. However, the papers do discuss various related bicyclic structures and tert-butyl carboxylate esters, which can provide insights into the synthesis, molecular structure, and reactivity of similar compounds. For instance, the synthesis of related diazabicyclo[2.2.2]octane derivatives is explored, which could offer a foundation for understanding the synthetic routes that might be applicable to the compound .
Synthesis Analysis
The synthesis of bicyclic compounds with tert-butyl groups is well-documented. For example, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for a Rho–Kinase inhibitor, was achieved through intramolecular cyclization starting from commercially available aminopropanol . Similarly, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate involved an intramolecular lactonization reaction . These methods could potentially be adapted for the synthesis of "this compound" by incorporating the appropriate bromophenyl precursor and adjusting the reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis . These studies have revealed details about the bicyclic framework, including the presence of lactone and piperidine rings, and provided information on the crystallography of these compounds. The molecular structure of "this compound" would likely share similarities with these characterized structures, particularly in terms of the bicyclic core and the tert-butyl ester moiety.
Chemical Reactions Analysis
The reactivity of tert-butyl cyclopropanecarboxylates has been studied, showing that lithiation followed by reactions with various electrophiles can yield α-substituted esters . Additionally, the electrochemical behavior of related compounds has been investigated, revealing insights into the reactivity of the cyclopropane ring and the formation of radical anions . These findings could inform the understanding of the chemical reactions that "this compound" might undergo, especially considering the presence of a bromophenyl group that could participate in further transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not directly reported, the properties of structurally similar compounds can be inferred. For instance, the solubility, melting points, and densities of related bicyclic compounds have been determined through recrystallization and X-ray diffraction studies . These properties are crucial for understanding the behavior of the compound in various environments and can guide the development of applications for the compound.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Coupling of Aldehydes and Activated Double Bonds : Tert-butyl diazabicyclo[2.2.2]octane derivatives have been used in catalyzing the coupling of aldehydes and activated double bonds. This process, involving 1,4-diazabicyclo[2.2.2]octane (DABCO), demonstrates the utility of such compounds in synthetic organic chemistry (Hoffmann & Rabe, 1984).
Synthesis and Molecular Structure
- Synthesis of Cyclic Amino Acid Esters : Tert-butyl diazabicyclo[2.2.2]octane derivatives have been synthesized as cyclic amino acid esters. These studies contribute to the understanding of molecular structures and potential applications in the design of novel compounds (Moriguchi et al., 2014).
Crystallographic Studies
- Crystallographic Characterization : These compounds have been characterized crystallographically to understand the geometry changes upon electron loss. Such studies are crucial for understanding the electronic properties of new materials (Nelsen et al., 2005).
Photostimulation Applications
- Photostimulated Reactions : In the field of photostimulation, tert-butyl diazabicyclo[2.2.2]octane derivatives are used in regioselective homolytic reactions. These studies open up new avenues in the synthesis of fluorinated compounds (Kim et al., 2001).
Chemical Synthesis
- Decarboxylative Acylation : These compounds have been used in the decarboxylative acylation of carboxylic acids, showcasing their potential in chemical synthesis processes (Zhang et al., 2017).
Studies on Chemical Interactions
- Aryl, Hydrazine Radical Cation Interactions : Research has been conducted to understand the interactions between aryl groups and hydrazine radical cations in tert-butyl diazabicyclo[2.2.2]octane derivatives, contributing to the field of organic electronics and materials science (Valverde-Aguilar et al., 2008).
Eigenschaften
IUPAC Name |
tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2/c1-17(2,3)22-16(21)20-11-14-8-9-15(20)10-19(14)13-6-4-12(18)5-7-13/h4-7,14-15H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRQAJXMYOUQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CN2C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2097819-97-9 |
Source


|
| Record name | tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-(4-chlorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B3008758.png)
![1-[Phenyl(1H-pyrazol-1-yl)((2)H)methyl]-1H-pyrazole](/img/structure/B3008759.png)

![7-(2,5-difluorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B3008765.png)

![N-[4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B3008769.png)
![ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B3008771.png)

![N-((5-methylisoxazol-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3008775.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008777.png)


![Methyl 2-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3008780.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3008781.png)